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Compound of Interest

Compound Name: ACHN-975 TFA

CAS No.: 1410809-37-8

Cat. No.: B3047518

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing ACHN-975 TFA in animal studies. The information is

tailored for scientists and drug development professionals to address specific experimental

challenges.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ACHN-975?

ACHN-975 is a selective, subnanomolar inhibitor of the enzyme UDP-3-O-(R-3-

hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1] LpxC is a

highly conserved zinc-dependent metalloamidase essential for the biosynthesis of lipid A, the

hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative

bacteria.[2][3] By inhibiting LpxC, ACHN-975 blocks the first committed step in the Raetz

pathway of lipid A synthesis, leading to bacterial cell death.[1][4] This provides a unique

mechanism of action not utilized by currently available antibiotics.
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Caption: Mechanism of ACHN-975 as an LpxC inhibitor in the Lipid A pathway.

Q2: What is a recommended starting dosage for ACHN-975 TFA in preclinical mouse models?

Published studies in a neutropenic mouse thigh infection model using Pseudomonas

aeruginosa have explored a range of single intraperitoneal doses. Efficacy has been observed

to be concentration-dependent.
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Key Finding Reference

Neutropenic

Mouse

P. aeruginosa

ATCC 27853

(Thigh)

Intraperitonea

l (IP), single

dose

5 - 30 mg/kg

Increasing

efficacy was

associated

with an

increasing

total dose; a

steady

reduction in

bacterial

titers was

seen in the

first 4 hours

for all groups.

Researchers should perform initial dose-ranging studies to determine the optimal dose for their

specific animal model, bacterial strain, and infection type.

Q3: How should ACHN-975 TFA be formulated for in vivo administration?

Specific formulation details for ACHN-975 TFA are not extensively published. As with any

trifluoroacetic acid salt, solubility and stability should be empirically determined in potential

vehicle candidates.

General Formulation Guidance:

Solubility Testing: Test solubility in common biocompatible vehicles such as saline, PBS, or

solutions containing cyclodextrins (e.g., 40% Captisol) or other solubilizing agents like

PEG400 or DMSO, ensuring the final concentration of organic solvents is non-toxic to the

animals.

pH Adjustment: The TFA salt may result in an acidic solution. The pH should be adjusted to a

physiologically compatible range (typically pH 6.5-7.5) to avoid injection site reactions and

ensure animal welfare.
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Vehicle Controls: Always include a vehicle-only control group in your studies to ensure that

the vehicle itself does not have any biological effect.

Q4: What are the known pharmacokinetic (PK) and pharmacodynamic (PD) properties of

ACHN-975?

ACHN-975 exhibits concentration-dependent bactericidal activity against P. aeruginosa.

Pharmacokinetic sampling in the mouse thigh infection model showed that free drug levels can

fall below the Minimum Inhibitory Concentration (MIC) relatively quickly, highlighting the

importance of achieving a sufficient Cmax.

Parameter Dose (IP)

Observation in

Mouse Thigh Model

(P. aeruginosa ATCC

27853)

Reference

Free Drug Level vs.

MIC
10 mg/kg

Dropped below MIC

(0.25 µg/ml) by 2

hours post-treatment.

Free Drug Level vs.

MIC
30 mg/kg

Dropped below MIC

(0.25 µg/ml) by 4

hours post-treatment.

Efficacy 10 mg/kg & 30 mg/kg

Achieved a >3-log10

reduction in bacterial

count by 4 hours,

which was sustained

through 24 hours

despite falling drug

levels.

Q5: What are the known or potential side effects of ACHN-975 in vivo?

The clinical development of ACHN-975 was halted. The first LpxC inhibitor to reach human

clinical testing, ACHN-975, was found to have a dose-limiting cardiovascular toxicity,

specifically transient hypotension, without a compensatory increase in heart rate. Researchers

should implement careful monitoring for cardiovascular parameters (e.g., heart rate, blood
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pressure if feasible) in their animal studies, particularly during dose escalation experiments.

The amino group in the ACHN-975 structure has been suggested as potentially contributing to

off-target effects.

Troubleshooting Guide
Problem: I am observing a lack of efficacy in my animal model.

If ACHN-975 is not producing the expected reduction in bacterial burden, follow this systematic

troubleshooting workflow to identify the potential cause.
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Troubleshooting Steps

Potential Solutions

Lack of Efficacy Observed

1. Verify Formulation
Is the compound fully dissolved?

Is the pH appropriate?

2. Review Dosage
Is the dose high enough?

(Ref: 5-30 mg/kg IP)

Reformulate.
Test alternative vehicles.

 Issue
Found

3. Confirm Strain Susceptibility
What is the MIC of your strain

to ACHN-975?

Perform dose escalation study.

 Issue
Found

4. Evaluate PK/PD
Is the exposure (Cmax/AUC)
sufficient for a concentration-

dependent killer?

Test a more susceptible strain
or increase dose.

 Issue
Found

Change route or formulation
to increase exposure.

 Issue
Found

Click to download full resolution via product page

Caption: Workflow for troubleshooting lack of efficacy of ACHN-975.

Problem: I am observing adverse events (e.g., lethargy, distress) in my study animals.
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Immediate Action: Consult with your institution's veterinarian and animal care committee.

Review Dosage: The adverse events could be related to the known cardiovascular toxicity of

ACHN-975. Consider reducing the dose or using a more fractionated dosing schedule if the

PD driver allows.

Check Formulation: Ensure the pH of your formulation is neutral and that any organic

solvents (like DMSO) are at a very low, non-toxic percentage of the final injection volume. An

improperly prepared vehicle can cause significant distress.

Monitor Vitals: If possible, monitor basic cardiovascular parameters to determine if the

observed effects correlate with the known hypotensive side effects of the compound.

Experimental Protocols
Protocol: Neutropenic Mouse Thigh Infection Model

This protocol is adapted from methodologies described for testing ACHN-975 efficacy against

P. aeruginosa.

1. Immunosuppression:

Administer cyclophosphamide intraperitoneally (IP) to induce neutropenia. A common

regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

2. Infection:

Culture P. aeruginosa (e.g., ATCC 27853) to mid-log phase.

Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g.,

~10^6 CFU/mL).

Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension

intramuscularly into the right thigh of each mouse.

3. Drug Administration:
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At a defined time post-infection (e.g., 2 hours), administer a single IP dose of ACHN-975
TFA (e.g., 5, 10, or 30 mg/kg) or vehicle control.

4. Endpoint Analysis:

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours) after treatment, humanely euthanize

cohorts of mice.

Aseptically harvest the entire right thigh muscle.

Homogenize the tissue in a fixed volume of sterile phosphate-buffered saline (PBS), pH 7.4

(e.g., 5 mL) using a mechanical homogenizer (e.g., Polytron).

Perform serial dilutions of the tissue homogenate and plate on appropriate agar (e.g., tryptic

soy agar) to determine the number of colony-forming units (CFU) per thigh.

5. Data Analysis:

Calculate the mean log10 CFU/thigh for each treatment group at each time point.

Plot the change in bacterial burden over time to assess the bactericidal or bacteriostatic

effect of the treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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